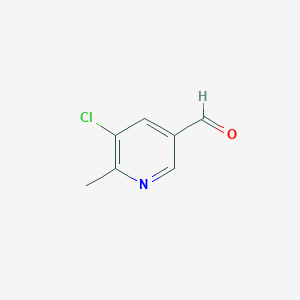
5-Chloro-6-methylnicotinaldehyde
説明
5-Chloro-6-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-6-methylnicotinaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position. The presence of these substituents may enhance its interaction with biological targets, potentially affecting enzyme activity or receptor binding.
Biological Activity Overview
The biological activity of this compound is not extensively documented; however, its structural similarity to other nicotinaldehyde derivatives suggests several potential pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound may also exhibit such effects.
- Anti-inflammatory Effects : The compound could possess anti-inflammatory properties, as many nicotinaldehyde derivatives are known to modulate inflammatory pathways.
- Anticancer Potential : Structural analogs have shown anticancer activity, suggesting that this compound might inhibit cancer cell growth or induce apoptosis.
Case Studies and Experimental Data
- Anticancer Activity : A study synthesized a series of compounds related to nicotinaldehyde derivatives and evaluated their anticancer properties against a panel of 60 human cancer cell lines. Notably, some derivatives exhibited significant cytotoxicity and growth inhibition, with one compound demonstrating effectiveness against 55 out of 60 cell lines. This suggests that structural modifications in nicotinaldehyde derivatives can lead to enhanced anticancer activity .
- Mechanism of Action : Research indicates that nicotinaldehyde derivatives can inhibit specific enzymes involved in cancer progression. For example, studies on similar compounds have shown their ability to interact with nicotinamidases, which play crucial roles in metabolic pathways associated with cancer .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively inhibit key enzymes involved in cancer metabolism .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Chlorine at position 5, methyl at 6 | Potential for enhanced biological activity |
| 6-Methylthionicotinaldehyde | Methylthio at position 6 | Lacks chlorine substitution |
| 5-Bromo-6-methylnicotinaldehyde | Bromine at position 5 | Contains bromine instead of chlorine |
| 4-Aminonicotinaldehyde | Amino group at position 4 | Lacks both chlorine and methylthio groups |
This table highlights how the unique combination of chlorine and methyl groups in this compound may influence its reactivity and biological properties compared to its analogs.
特性
IUPAC Name |
5-chloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUNUMFAOLDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














